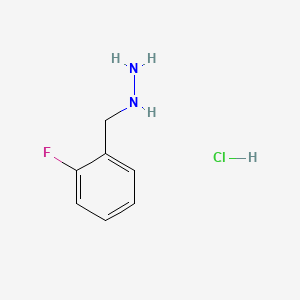

(2-Fluorobenzyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFGZJUMXOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216246-45-5 | |

| Record name | [(2-fluorophenyl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluorobenzyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of this compound, a pivotal fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and advanced organic synthesis. We will move beyond simple data recitation to explore the causal relationships between its structure, properties, and applications, offering field-proven insights into its synthesis, characterization, and safe handling.

Molecular Profile and Physicochemical Significance

This compound is a synthetic aromatic hydrazine derivative presented as its dihydrochloride salt.[1] This salt form is crucial as it significantly enhances the compound's stability and solubility in polar protic solvents, a desirable characteristic for its application as a reagent in aqueous or alcoholic reaction media.[1]

The molecule's architecture is distinguished by two key features: a nucleophilic hydrazine moiety and a benzyl ring substituted with fluorine at the ortho-position. The high electronegativity of the fluorine atom creates a significant electron-withdrawing effect on the aromatic ring, which modulates the electronic properties and reactivity of the entire molecule.[1] This substitution is a deliberate design element for chemists, as fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Core Physicochemical Properties

A summary of the compound's essential properties is presented below. The dihydrochloride form involves the protonation of both nitrogen atoms in the hydrazine group.[1]

| Property | Value | Source(s) |

| CAS Number | 1349715-77-0 | [3] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [3][4] |

| Molecular Weight | 213.08 g/mol | [3][4] |

| IUPAC Name | (2-fluorophenyl)methylhydrazine;dihydrochloride | [4] |

| Synonyms | 2-Fluorobenzylhydrazine dihydrochloride | [3] |

| Physical Form | Solid | [5] |

| Solubility | Enhanced solubility in water and lower alcohols due to its ionic salt form.[1] | [1] |

| Storage | Hygroscopic; store in a dry, cool, well-ventilated area under an inert atmosphere.[5] | [5] |

Spectroscopic Validation: A Self-Validating System

Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, typically in the 7.0-7.5 ppm region. The ortho-fluorine substitution induces distinct splitting patterns and chemical shifts for these protons. The methylene (-CH₂-) protons will appear as a singlet or a multiplet, and the hydrazine protons (-NH-NH₃⁺) will be visible, often as broad signals.[1]

-

¹³C NMR : The carbon spectrum provides further confirmation, showing distinct resonances for each carbon atom in the molecule, with the C-F coupling being a key diagnostic feature.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum reveals key functional groups. Broad stretches in the 3000-3500 cm⁻¹ region are characteristic of the N-H bonds within the protonated hydrazine group (NH₂⁺ and NH₃⁺), broadened by ionic hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, and the C-F stretching mode provides a prominent band.[1]

-

Mass Spectrometry (MS) : Mass spectrometric analysis provides definitive molecular weight confirmation. While the intact dihydrochloride salt may be unstable under some ionization conditions, the free base is commonly observed at m/z 140.[1] A characteristic fragmentation pattern includes the loss of the hydrazine group, yielding the fluorobenzyl cation at m/z 110.[1]

Synthesis and Mechanistic Insight

The primary synthetic route to this compound is a robust and well-understood process. The choice of this methodology is based on the high reactivity of the starting materials and the straightforward purification of the final product as a stable salt.

The synthesis proceeds via a nucleophilic substitution reaction, specifically an Sₙ2 mechanism.[1] Hydrazine, the nucleophile, attacks the electrophilic benzylic carbon of a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride), displacing the halide leaving group. Hydrazine is a particularly potent nucleophile due to the "alpha effect," where the adjacent nitrogen atom with its lone pair of electrons enhances the nucleophilicity of the attacking nitrogen.[1]

Experimental Protocol: Synthesis of this compound

-

Nucleophilic Substitution : To a solution of hydrazine hydrate in a suitable solvent such as ethanol, add 2-fluorobenzyl chloride.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction proceeds to completion. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction.

-

Formation of the Free Base : Upon completion, the reaction mixture is worked up to isolate the (2-Fluorobenzyl)hydrazine free base.

-

Salt Formation : The crude free base is then dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with an excess of hydrochloric acid (either gaseous HCl or a concentrated aqueous solution).

-

Precipitation and Isolation : The this compound salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Purification : The precipitate is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum. The conversion to the hydrochloride salt is a critical purification step, as it allows for the isolation of a stable, crystalline solid from the often-liquid or oily free base.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is not an end-product but a versatile starting material. Its utility stems from the dual reactivity of the hydrazine group and the advantageous properties imparted by the fluorobenzyl moiety.

The hydrazine functional group is a potent nucleophile and serves as a linchpin for constructing larger molecules. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds, such as pyrazoles and indoles, are prevalent in pharmacologically active molecules.[2]

The presence of the 2-fluorobenzyl group makes this reagent particularly valuable in medicinal chemistry. As previously noted, the fluorine atom can improve key drug-like properties, including:

-

Metabolic Stability : The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

-

Binding Affinity : Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and potency.

-

Lipophilicity : The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The compound has been identified as a building block for molecules with potential antimicrobial and anticancer activities.[1]

Role as a Synthetic Scaffold

Sources

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Fluorobenzyl)hydrazine hydrochloride stands as a pivotal molecular entity in the landscape of contemporary medicinal chemistry and organic synthesis. Its strategic incorporation of a fluorine atom and a reactive hydrazine moiety within a benzyl scaffold imparts a unique combination of steric and electronic properties. These characteristics are highly coveted in the rational design of novel therapeutic agents and other high-value chemical entities. This guide offers a deep dive into the core attributes of this compound, delineating its molecular architecture, synthesis, analytical characterization, and applications, with a focus on providing actionable insights for professionals in the field.

Part 1: Molecular Architecture and Physicochemical Profile

The molecular structure of this compound is foundational to its utility. It features a benzene ring substituted with a fluorine atom at the ortho-position relative to a methylhydrazine group. The hydrazine component is protonated to form a hydrochloride salt, which enhances its stability and solubility in polar solvents.[1][2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀ClFN₂[3][4] |

| Molecular Weight | 176.62 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid (free base)[5] |

| Solubility | Soluble in water and organic solvents[1][5] |

| pKa (Predicted) | ~6.74[6] |

The ortho-fluorine substitution is a critical design element. Its high electronegativity creates a significant electron-withdrawing effect on the aromatic ring. This electronic perturbation modulates the reactivity of the benzylic carbon and influences the basicity of the hydrazine nitrogen atoms.[1] This subtle yet powerful electronic influence is often exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a 2-fluorobenzyl halide and hydrazine, followed by salt formation.[1]

A common synthetic route involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate.[1] The resulting free base, (2-Fluorobenzyl)hydrazine, is then treated with hydrochloric acid to yield the stable hydrochloride salt.[1]

Step-by-Step Synthetic Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluorobenzyl chloride in a suitable polar aprotic solvent, such as ethanol, within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Salt Formation: Dissolve the crude (2-Fluorobenzyl)hydrazine free base in a minimal amount of a suitable solvent and add a stoichiometric amount of hydrochloric acid.

-

Isolation and Purification: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent to remove impurities, and dry under vacuum.

Rationale for Experimental Choices:

-

Solvent Selection: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions.

-

Reaction Temperature: Refluxing the reaction provides the necessary activation energy to drive the nucleophilic substitution to completion in a reasonable timeframe.

-

Acidification: The conversion to the hydrochloride salt not only improves the stability and handling of the compound but also facilitates its purification through crystallization.

Part 3: Applications in Drug Discovery and Development

This compound serves as a versatile synthon for the construction of a diverse array of heterocyclic compounds, which are core structures in many pharmacologically active molecules.[7] The hydrazine functional group is a potent nucleophile, readily participating in condensation and cyclization reactions.[7]

A significant application of this compound is as a key intermediate in the synthesis of Riociguat, a medication used to treat pulmonary hypertension.[8] This highlights the industrial relevance of (2-Fluorobenzyl)hydrazine in the production of life-saving medicines.[8] Furthermore, its derivatives are explored for their potential antimicrobial and anticancer activities.[1]

Caption: Synthetic workflow from (2-Fluorobenzyl)hydrazine to a drug candidate.

Part 4: Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and quality of this compound. A multi-technique approach is typically employed.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydrazine protons. The aromatic protons typically appear as a multiplet, with splitting patterns influenced by the fluorine atom. The benzylic (CH₂) protons are expected as a singlet, and the hydrazine (NH and NH₂) protons as broad singlets.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and benzylic carbons. The carbon directly bonded to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[7]

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds and can be used for both qualitative and quantitative analysis.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching vibrations in the hydrazine group.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Caption: A typical quality control workflow for this compound.

Part 5: Safety, Handling, and Storage

This compound and its free base are classified as hazardous substances and must be handled with appropriate safety precautions.[10][11]

Key Safety Considerations:

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[11]

-

Irritation: It can cause skin and serious eye irritation.[10]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10] The container should be tightly closed.

In case of exposure, it is crucial to seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[2]

Conclusion

This compound is a molecule of significant strategic importance in the fields of pharmaceutical sciences and chemical synthesis. Its unique structural attributes, stemming from the interplay of the fluorinated aromatic ring and the hydrazine functionality, provide a versatile platform for the creation of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher or drug development professional seeking to leverage its full potential. This guide provides a comprehensive technical foundation to support such endeavors.

References

-

This compound. (2024). PubChem. Retrieved from [Link]

-

(2-Fluorobenzyl)hydrazine. (2024). PubChem. Retrieved from [Link]

-

(2-Fluorobenzyl)hydrazine. (n.d.). JIGS Chemical Limited. Retrieved from [Link]

-

2-fluorobenzyl-hydrazine-hydrochloride. (n.d.). ChakraChem LifeSciences. Retrieved from [Link]

-

Exploring (2-Fluoro-Benzyl)-Hydrazine: A Key Pharmaceutical Intermediate. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

- Process for the preparation of 2-fluorophenylhydrazine. (1996). Google Patents.

- Kim, J., & Kim, H. (2023). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Journal of the American Chemical Society.

- Process for the preparation of 2-fluorophenylhydrazine. (1996). Google Patents.

-

(2-Bromo-4-fluorobenzyl)hydrazine hydrochloride. (n.d.). Eva-Teq. Retrieved from [Link]

- Manan, M. A., et al. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate.

Sources

- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chakrachem.com [chakrachem.com]

- 5. (2-Fluorobenzyl)hydrazine High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. innospk.com [innospk.com]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. synquestlabs.com [synquestlabs.com]

- 11. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Fluorobenzyl)hydrazine Hydrochloride (CAS 1216246-45-5): Properties, Synthesis, and Applications in Drug Discovery

Introduction & Strategic Importance

(2-Fluorobenzyl)hydrazine and its salt forms represent a class of highly valuable reagents in modern synthetic chemistry. Specifically, (2-Fluorobenzyl)hydrazine hydrochloride (CAS 1216246-45-5) serves as a critical building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure is deceptively simple, combining a hydrazine moiety—a potent nitrogen nucleophile—with a 2-fluorobenzyl group.[2] This combination is not accidental; it is a strategic design that imparts unique reactivity and desirable physicochemical properties to target molecules.

The hydrazine group is a bifunctional synthon, readily participating in condensation and cyclization reactions to form a variety of nitrogen-containing heterocycles, which are core scaffolds in countless pharmacologically active compounds.[2] Simultaneously, the ortho-fluorine atom on the benzyl ring significantly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This "fluorine effect" is a well-established strategy in medicinal chemistry for optimizing lead compounds.

One of the most notable applications of this chemical is as a key intermediate in the synthesis of Riociguat, a medication used to treat two forms of pulmonary hypertension.[4] This real-world application underscores the compound's industrial and therapeutic relevance, transitioning it from a mere laboratory reagent to a cornerstone of life-saving pharmaceuticals.

It is crucial to distinguish between the different forms of this compound often encountered. The requested CAS number, 1216246-45-5 , corresponds to the mono-hydrochloride salt (C₇H₁₀ClFN₂).[5][6][7] Researchers may also encounter the free base, (2-Fluorobenzyl)hydrazine (CAS 51859-98-4), and the dihydrochloride salt (CAS 1349715-77-0), each with distinct properties and handling requirements.[3][8][9] This guide will focus on the mono-hydrochloride while providing context on its related forms.

Physicochemical & Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective use. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1216246-45-5 | [5][6][10] |

| Molecular Formula | C₇H₁₀ClFN₂ | [5][6][7] |

| Molecular Weight | 176.62 g/mol | [5][6][7] |

| Appearance | Off-white powder | [4] |

| Purity | Typically >97% | [5] |

| MDL Number | MFCD12403346 | [5][6] |

Spectroscopic Validation

Spectroscopic analysis provides definitive structural confirmation. While spectra are often run on the free base or the more stable dihydrochloride, the key identifying features are consistent.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt would exhibit broad N-H stretching vibrations around 3000-3500 cm⁻¹, characteristic of the protonated hydrazine group (NH₂-NH₃⁺).[3] These are significantly broadened due to ionic hydrogen bonding. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion of the free base (after loss of HCl) is typically observed at m/z 140.[3] A characteristic fragmentation pattern includes the loss of the hydrazine group, yielding the fluorobenzyl cation at m/z 110.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the free base provides clear signals for the aromatic protons (around 7.0-7.4 ppm), the benzylic CH₂ group (a singlet around 4.0 ppm), and the hydrazine protons (NH and NH₂), which are broad and may exchange with solvent.[11] Upon forming the hydrochloride salt, these peaks, particularly the N-H protons, will shift downfield.

Synthesis & Mechanistic Rationale

The synthesis of this compound is a straightforward process rooted in fundamental nucleophilic substitution chemistry. The primary goal is to form the carbon-nitrogen bond between the benzyl group and the hydrazine moiety, followed by conversion to the hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram

Caption: General synthesis workflow for this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a typical lab-scale synthesis. The causality behind key steps is explained to provide a deeper understanding.

Materials:

-

2-Fluorobenzyl chloride

-

Hydrazine hydrate (≥98%)

-

Ethanol (200 proof)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

-

Diethyl ether (for washing)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorobenzyl chloride (1.0 eq) in ethanol.

-

Rationale: Ethanol is a common polar protic solvent that effectively dissolves both the starting material and hydrazine hydrate, facilitating the reaction.

-

-

Nucleophilic Addition: Add hydrazine hydrate (5.0 eq, excess) dropwise to the stirred solution at room temperature.

-

Rationale: A large excess of hydrazine is used to minimize the formation of the dibenzylated side product (N,N'-bis(2-fluorobenzyl)hydrazine) and drive the reaction to completion.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures a constant, controlled reaction temperature.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting crude oil in diethyl ether and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again. This yields the crude free base, (2-Fluorobenzyl)hydrazine.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. While stirring vigorously, add a solution of hydrochloric acid (1.0-1.1 eq) dropwise.

-

Rationale: The hydrochloride salt is typically a stable, crystalline solid that is much easier to handle, purify, and store than the oily or low-melting free base.[12] Its formation facilitates isolation.

-

-

Isolation & Purification: The this compound will precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Core Applications in Medicinal Chemistry

The utility of this compound stems from its predictable reactivity, allowing for the construction of diverse molecular scaffolds.

Role in Heterocycle Synthesis

Hydrazines are cornerstone reagents for synthesizing five- and six-membered heterocycles. For example, in the Knorr pyrazole synthesis, a hydrazine reacts with a 1,3-dicarbonyl compound. The (2-Fluorobenzyl)hydrazine brings a pre-installed, drug-like fragment into the final molecule, accelerating the drug discovery process.

Caption: General pathway for pyrazole synthesis using (2-fluorobenzyl)hydrazine.

The Strategic Role of ortho-Fluorine Substitution

The placement of a fluorine atom at the ortho-position is a deliberate choice in rational drug design.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes), which can increase a drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the nearby hydrazine nitrogens, affecting their basicity and nucleophilicity.[3]

-

Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[13]

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol details a self-validating workflow for synthesizing a hydrazone, a common step in preparing Schiff base ligands, covalent fragments, or intermediates for further cyclization.

Objective: To synthesize N'-(2-fluorobenzylidene)acetohydrazide from this compound and a generic aldehyde.

Materials:

-

This compound (1.0 eq)

-

2-Fluorobenzaldehyde (1.0 eq)

-

Triethylamine (TEA) or Sodium Acetate (1.1 eq)

-

Methanol

-

TLC plates (silica gel), Hexanes/Ethyl Acetate mobile phase

-

Glacial acetic acid (catalytic amount)

Protocol:

-

Free Base Generation (In Situ): Suspend this compound in methanol. Add TEA or sodium acetate and stir for 15 minutes at room temperature.

-

Self-Validation: A small sample can be taken, filtered, and the filtrate spotted on a TLC plate next to the starting hydrochloride. The new, higher Rf spot confirms the formation of the more nonpolar free base. The purpose of the base is to deprotonate the hydrochloride salt, liberating the nucleophilic free hydrazine.

-

-

Aldehyde Addition: To the suspension, add 2-fluorobenzaldehyde followed by 2-3 drops of glacial acetic acid.

-

Causality: The acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and accelerates the nucleophilic attack by the hydrazine.

-

-

Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC every 30 minutes, observing the consumption of the starting materials and the formation of a new, higher Rf product spot (the hydrazone). The reaction is often complete within 1-2 hours.

-

Self-Validation: A three-lane TLC (hydrazine starting material, aldehyde starting material, and reaction mixture) provides unambiguous confirmation of product formation and consumption of reactants.

-

-

Product Isolation: Once the reaction is complete, a precipitate of the hydrazone product may form. If so, cool the flask in an ice bath to maximize precipitation and collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo and precipitate the product by adding cold water.

-

Purification and Characterization: Wash the filtered solid with cold water and then a small amount of cold methanol to remove residual impurities. Dry the product under vacuum. Confirm the identity and purity of the final hydrazone product via ¹H NMR, ¹³C NMR, and MS analysis.

Safety, Handling, and Storage

This compound and its free base are potent chemicals that require careful handling.

Hazard Profile: Based on GHS classifications for the hydrochloride and related compounds, it is considered:

Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[14][16]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[14][16]

-

Avoid generating dust.[14] If handling a powder, use appropriate engineering controls.

-

In case of exposure, follow standard first-aid procedures immediately: flush eyes for 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek immediate medical attention.[14]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

The compound is hygroscopic; protect from moisture.[14]

-

Keep away from strong oxidizing agents and sources of ignition.[14][16]

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for molecular construction. Its predictable reactivity, coupled with the advantageous properties imparted by the ortho-fluorine atom, secures its place as a valuable synthon in the arsenal of medicinal and synthetic chemists. From academic laboratories exploring new reaction methodologies to industrial facilities producing life-saving drugs like Riociguat, this compound facilitates innovation. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the advancement of chemical science.

References

-

ChakraChem LifeSciences. 2-fluorobenzyl-hydrazine-hydrochloride. Available from: [Link]

-

National Institutes of Health, PubChem. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537. Available from: [Link]

-

Autech. Exploring (2-Fluoro-Benzyl)-Hydrazine: A Key Pharmaceutical Intermediate. Available from: [Link]

-

National Institutes of Health, PubChem. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2. Available from: [Link]

- Google Patents. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.

-

National Institutes of Health, PubChem. (2-Fluorobenzyl)hydrazine dihydrochloride | C7H11Cl2FN2 | CID 56604647. Available from: [Link]

-

National Institutes of Health. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Available from: [Link]

- Google Patents. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. innospk.com [innospk.com]

- 5. chakrachem.com [chakrachem.com]

- 6. amfluoro.com [amfluoro.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. (2-Fluorobenzyl)hydrazine dihydrochloride | C7H11Cl2FN2 | CID 56604647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. (2-FLUORO-BENZYL)-HYDRAZINE(51859-98-4) 1H NMR spectrum [chemicalbook.com]

- 12. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 13. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Physical properties of (2-Fluorobenzyl)hydrazine hydrochloride

An In-depth Technical Guide to the Physical Properties of (2-Fluorobenzyl)hydrazine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 1349715-77-0), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's identity, structure, solubility, thermal characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for property determination and discusses the practical implications for handling, storage, and application. The insights herein are grounded in authoritative data to ensure scientific integrity and support advanced research and development activities.

Introduction: Significance and Molecular Profile

This compound is a synthetic organic compound of significant interest in medicinal chemistry and as a building block in organic synthesis.[1] Its structure, featuring a fluorinated benzene ring linked to a hydrazine moiety via a methylene bridge, makes it a versatile scaffold for drug discovery.[1] The hydrazine functional group is a known pharmacophore present in compounds with diverse biological activities, including antimicrobial and anticancer properties.[1] The presence of a fluorine atom at the ortho position of the benzyl ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[1]

This compound is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base, facilitating its use in various reaction conditions.[1] Understanding its fundamental physical properties is paramount for its effective application, from designing synthetic routes to developing robust formulation and analytical methods.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its successful application in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques.

Chemical Identity and Structure

The fundamental identifiers and structural properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-fluorophenyl)methylhydrazine;dihydrochloride | [1][2] |

| CAS Number | 1349715-77-0 | [1][2] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2] |

| Molecular Weight | 213.08 g/mol | [1][2] |

| Physical Form | Crystalline powder or solid |

Solubility Profile

The conversion of the (2-Fluorobenzyl)hydrazine free base to its dihydrochloride salt form is a critical formulation choice driven by the need to enhance aqueous solubility.[1]

-

Aqueous Solubility : The ionic character imparted by the two protonated nitrogen centers and their associated chloride counterions allows for favorable interactions with polar protic solvents, most notably water.[1] This high water solubility is a significant advantage for applications requiring aqueous reaction media or for the preparation of stock solutions for biological screening.

-

Organic Solvent Solubility : The compound demonstrates good solubility in lower alcohols such as methanol and ethanol, which is particularly useful for purification via recrystallization.[1] Its solubility in non-polar organic solvents is expected to be limited.

The enhanced solubility in polar solvents is a direct consequence of the strong ion-dipole interactions between the hydrochloride salt and the solvent molecules, overcoming the crystal lattice energy of the solid.

Thermal Analysis and Melting Point

The thermal stability of a compound is a critical parameter for determining its shelf-life and for defining safe handling and processing temperatures.

While specific, verified melting point data for (2-Fluorobenzyl)hydrazine dihydrochloride is limited in publicly available literature, related benzylhydrazine dihydrochloride compounds typically exhibit melting points with decomposition in the range of 132-145°C.[1] It is crucial for researchers to determine this property empirically for any new batch. The melting point is not merely a measure of thermal stability but also a sensitive indicator of purity; impurities typically depress and broaden the melting range.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. Aromatic protons typically appear in the 7.0-7.5 ppm region, with coupling patterns influenced by the ortho-fluorine substitution.[1] The methylene (-CH₂-) protons connecting the benzyl group to the hydrazine moiety are expected to resonate around 4.5-5.0 ppm.[1] The N-H protons of the hydrazine salt will likely appear as broad signals, and their chemical shift can be highly dependent on the solvent and concentration.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals key functional groups. Broad N-H stretching vibrations are expected in the 3000-3500 cm⁻¹ region, with their breadth and position influenced by the extensive hydrogen bonding in the dihydrochloride salt.[1] Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, and the characteristic C-F bond stretch is also anticipated.

-

Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight. While the intact molecular ion for the dihydrochloride salt may be observed, it is more common to see the molecular ion of the free base at m/z 140, resulting from the loss of two HCl molecules during ionization.[1] A characteristic fragmentation pattern includes the formation of the fluorobenzyl cation at m/z 110.[1]

Experimental Protocols and Workflows

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physical properties.

Protocol: Determination of Melting Point by Capillary Method

This protocol describes a self-validating method for accurately determining the melting point of this compound. The rationale behind each step is provided to ensure technical understanding.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Causality: Moisture can depress the melting point, while large crystals melt unevenly, leading to a broad, inaccurate range.

-

Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. Tap the tube gently to pack the sample tightly. Causality: A tightly packed, small sample ensures uniform heat transfer and a sharp, observable transition.

-

-

Instrument Setup:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10-15°C/min) for an initial approximate determination.

-

-

Approximate Determination:

-

Observe the sample while heating and note the temperature at which it begins to melt. This provides a rough estimate.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly. Prepare a new capillary tube with a fresh sample.

-

Set the heating rate to a rapid pace until the temperature is approximately 20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, which is critical for an accurate reading. This step is the core of the protocol's self-validating nature.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range (typically < 2°C).

-

Visualization: Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for determining the solubility of this compound in a given solvent system.

Caption: Workflow for determining equilibrium solubility.

Handling, Storage, and Safety

Proper handling and storage are crucial due to the compound's chemical nature and potential hazards.

-

Hazard Profile : Based on safety data for the hydrochloride salt and related hydrazine compounds, this compound should be treated as a hazardous substance. It is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

-

Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some sources indicate it may be hygroscopic, meaning it can absorb moisture from the air; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity.[3]

-

Stability : The product is generally stable under normal storage conditions.[3] However, it should be kept away from strong oxidizing agents, with which it may react exothermically.[3]

Conclusion

This compound is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. Its dihydrochloride salt form confers high solubility in polar solvents, a key advantage for both synthesis and biological testing. While a precise melting point requires empirical determination, its spectroscopic profile provides a reliable fingerprint for structural confirmation and purity assessment. Adherence to rigorous experimental protocols and stringent safety precautions is essential for leveraging this compound's full potential in research and development while ensuring operator safety. This guide provides the foundational knowledge required for its informed and effective application.

References

-

(2-Fluorobenzyl)hydrazine. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

(2-Fluorobenzyl)hydrazine: A Comprehensive Overview. (2025). Dagangchem. Retrieved January 7, 2026, from [Link]

-

(2-Fluorobenzyl)hydrazine. (n.d.). JIGS Chemical Limited. Retrieved January 7, 2026, from [Link]

-

(2-Fluorobenzyl)hydrazine dihydrochloride. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

(2-Fluorobenzyl)hydrazine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (2-Fluorobenzyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a critical parameter for its application in research and pharmaceutical development. As a versatile fluorinated building block, understanding its solution behavior is paramount for successful experimental design, formulation, and synthesis protocols. This document delves into the physicochemical properties that govern its solubility, presents detailed methodologies for its empirical determination, and discusses the key factors influencing this essential characteristic.

Introduction to this compound

(2-Fluorobenzyl)hydrazine is a synthetic compound featuring a 2-fluorobenzyl group attached to a hydrazine moiety.[1] It is frequently utilized in medicinal chemistry and organic synthesis as a precursor for nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmacologically active molecules.[2] The compound is commonly supplied as a hydrochloride salt, specifically this compound, to improve its stability and handling characteristics. The formation of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base, a crucial attribute for its use in biological assays and as a reagent in various reaction conditions.[2][3]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below. The presence of the polar hydrazine group and its protonation to form a hydrochloride salt are the dominant factors influencing its solubility profile.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₇H₉FN₂ · xHCl (Typically provided as a mono- or dihydrochloride salt) | [2][3] |

| Molecular Weight | 176.62 g/mol (monohydrochloride); 213.08 g/mol (dihydrochloride) | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 132-145 °C (with decomposition) | [2] |

| LogP (calculated) | 2.00240 (for a related structure, indicating moderate lipophilicity of the free base) | [5] |

| Ionic Character | As a hydrochloride salt, the compound is ionic, which significantly increases its affinity for polar solvents.[3] |

The salt form is the most critical feature for solubility. The protonated nitrogen centers create strong ion-dipole interactions with polar protic solvents like water, leading to enhanced solubility over the neutral free base.[3]

Solubility Profile

While specific quantitative solubility data across a wide range of solvents is not extensively published, a qualitative assessment can be made based on its chemical structure and the available information. The ionic nature of the hydrochloride salt dictates its solubility behavior.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble / Enhanced | The dihydrochloride salt form creates favorable ionic interactions with the polar water molecules.[3] |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding and solvating the ionic salt. |

| Ethanol | Soluble | Similar to methanol, its polar protic nature facilitates the dissolution of the salt.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds, including salts. Often used for creating stock solutions.[6][7] |

| Acetonitrile | Sparingly Soluble | Less polar than water or alcohols, may require co-solvents for significant dissolution. |

| Toluene | Insoluble | A non-polar aromatic solvent, unsuitable for dissolving ionic salts. |

| Hexanes | Insoluble | A non-polar aliphatic solvent, incompatible with the polar and ionic nature of the compound. |

Experimental Determination of Solubility

Accurate determination of solubility is crucial for drug discovery and development.[8] Two primary methodologies are employed: equilibrium solubility and kinetic solubility assays. Each provides different, yet complementary, insights into the compound's behavior.

Equilibrium (Thermodynamic) Solubility Determination

This method measures the true thermodynamic solubility of a compound, representing the concentration of a saturated solution in equilibrium with its solid phase.[9] It is the gold standard for obtaining precise solubility data and is particularly important for pre-formulation studies.[8][10] The most common approach is the Shake-Flask Method .

-

Excess Solid: Adding an excess amount of the compound ensures that the resulting solution is saturated and that equilibrium is established between the dissolved and undissolved states.[11]

-

Equilibration Time: The system is agitated for an extended period (typically 24-72 hours) to ensure that the dissolution process has reached a true equilibrium.[11][12] Insufficient time can lead to an underestimation of solubility.

-

Phase Separation: Filtration or centrifugation is critical to remove any undissolved solid particles, as their presence would lead to an overestimation of the amount of dissolved compound.[11]

-

Analysis of the Solid: Characterizing the remaining solid by methods like DSC or XRD is important to confirm if any polymorphic or phase transformation occurred during the experiment.[11]

-

Preparation:

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a controlled temperature (e.g., 25°C or 37°C).[10]

-

Agitate the mixture for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[8][11] The time required can vary depending on the compound's dissolution rate.[12]

-

-

Phase Separation:

-

Quantification:

-

Accurately dilute an aliquot of the clear filtrate with an appropriate solvent.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or LC-MS/MS.[10][11][13]

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of many compounds.[8][14] This method measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out in an aqueous buffer.[6] It reflects the solubility under non-equilibrium conditions and can be influenced by the rate of dissolution versus the rate of precipitation.

-

DMSO Stock Solution: Compounds in discovery are often stored in DMSO. This method mimics how compounds are introduced into biological assays, making the results highly relevant for interpreting assay data.[6][7]

-

Short Incubation: A short incubation time (e.g., 1-2 hours) is used because the goal is not to achieve true equilibrium but to quickly identify compounds that may precipitate under typical assay conditions.[6]

-

High-Throughput Detection: Methods like nephelometry (light scattering) or UV absorbance after filtration are used because they are fast and can be automated in microtiter plates, allowing for the rapid screening of hundreds of compounds.[6][8]

-

Preparation:

-

Sample Generation:

-

Incubation:

-

Seal the plate and mix thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period, typically 1 to 2 hours.[6]

-

-

Phase Separation & Quantification:

-

Filter the solution through a filter plate to separate any precipitated solid from the dissolved compound.[6]

-

Measure the UV absorbance of the filtrate using a plate reader at the compound's λ_max.[6]

-

Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.

-

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Safety and Handling

This compound and related hydrazine compounds require careful handling. Users should always consult the Safety Data Sheet (SDS) before use.[15][16][17]

-

Toxicity: The compound is classified as toxic if swallowed and harmful if inhaled.[15]

-

Irritation: It is known to cause skin irritation and serious eye damage.[15] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or mist.[15][16] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. The material can be hygroscopic.[15]

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in scientific research. Its enhanced aqueous solubility, a direct result of its hydrochloride salt form, is a significant advantage for many applications. This guide provides the theoretical basis and practical, self-validating protocols for the accurate determination of both its equilibrium and kinetic solubility. By understanding and applying these principles and methodologies, researchers can ensure the reliability of their experimental results and accelerate progress in drug discovery and chemical synthesis.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website.[10]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[6]

-

Chemsrc. (2025). (2-FLUORO-BENZYL)-HYDRAZINE | CAS#:705-02-2. Retrieved from Chemsrc website.[5]

-

Mykhailiuk, P. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[7]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.[8]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.[12]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate website.[11]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.[18]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.[19]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[14]

-

Benchchem. (n.d.). (2-Fluorobenzyl)hydrazine. Retrieved from Benchchem website.[2]

-

Smolecule. (n.d.). Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0. Retrieved from Smolecule website.[3]

-

Synquest Labs. (2021). This compound Safety Data Sheet. Retrieved from Synquest Labs website.[15]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[9]

-

National Center for Biotechnology Information. (n.d.). (2-Fluorobenzyl)hydrazine. PubChem Compound Database.[1]

-

JIGS Chemical Limited. (n.d.). (2-Fluorobenzyl)hydrazine. Retrieved from JIGS Chemical Limited website.[4]

-

Fisher Scientific. (2009). Safety Data Sheet - 4-Fluorophenylhydrazine hydrochloride. Retrieved from Fisher Scientific website.[16]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from ATSDR website.[13]

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[17]

Sources

- 1. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. (2-Fluorobenzyl)hydrazine High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]

- 5. (2-FLUORO-BENZYL)-HYDRAZINE | CAS#:705-02-2 | Chemsrc [chemsrc.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. enamine.net [enamine.net]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive and Methodological Guide to the Spectroscopic Characterization of (2-Fluorobenzyl)hydrazine Hydrochloride

Abstract

(2-Fluorobenzyl)hydrazine and its salts are important intermediates in synthetic chemistry, particularly in the development of pharmacologically active compounds such as monoamine oxidase (MAO) inhibitors.[1] A robust and unambiguous structural confirmation of these molecules is paramount for research, development, and quality control. This guide provides a comprehensive framework for the spectroscopic characterization of (2-Fluorobenzyl)hydrazine hydrochloride. As publicly available, peer-reviewed spectral data for this specific salt is limited, this document adopts a predictive and methodological approach. It details the expected spectral features based on first principles of spectroscopy and provides field-proven, step-by-step protocols for data acquisition using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to approach the characterization of this, or structurally similar, compounds.

Introduction and Molecular Structure Analysis

This compound is a salt consisting of a protonated 2-fluorobenzylhydrazine cation and a chloride anion. The structural features—a substituted aromatic ring, a benzylic methylene group, and a protonated hydrazine moiety—give rise to a unique spectroscopic fingerprint. Understanding these features is the first step in predicting and interpreting the spectral data.

The key structural components for spectroscopic analysis are:

-

Aromatic Ring: An ortho-disubstituted (1,2-disubstituted) benzene ring. The fluorine atom and the benzylhydrazine group will influence the chemical shifts of the four aromatic protons and six carbons.

-

Fluorine Atom: As a spin-active nucleus (¹⁹F, I=1/2), the fluorine will couple with adjacent ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

-

Benzylic Methylene (-CH₂-): This group is adjacent to both the aromatic ring and the hydrazine nitrogen, placing it in a distinct electronic environment.

-

Hydrazine Hydrochloride Moiety (-NH₂-NH₃⁺ Cl⁻): The hydrazine group is protonated, forming a hydrazinium salt. The presence of labile protons on the nitrogen atoms will have specific signatures in both NMR and IR spectroscopy.

Below is a diagram illustrating the molecular structure and atom numbering scheme used throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with ¹⁹F coupling adding a further layer of structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and hydrazine protons. The solvent of choice for a hydrochloride salt is typically DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| Ar-H (4H) | 7.20 - 7.60 | m | 4H | - | The four aromatic protons will appear as a complex multiplet due to complex spin-spin coupling with each other and with the ¹⁹F nucleus. |

| CH₂ (C7) | ~ 4.10 | s | 2H | - | This benzylic proton signal is expected to be a singlet, as adjacent N-H protons are typically broad and may not show coupling. It is deshielded by the adjacent aromatic ring and nitrogen. |

| NH₂ & NH₃⁺ | 8.50 - 9.50 | br s | 5H | - | The five protons on the two nitrogen atoms will be exchangeable and appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and temperature. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The key feature will be the C-F coupling constants, which are diagnostic for the position of the fluorine atom.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | J (Hz) | Rationale |

| C2 (C-F) | ~ 160 | d | ¹JCF ≈ 245 | The carbon directly attached to fluorine is significantly deshielded and exhibits a large one-bond coupling constant. |

| C1 | ~ 125 | d | ²JC-F ≈ 20 | This carbon is two bonds away from the fluorine and shows a smaller coupling. |

| C6 | ~ 131 | d | ³JC-F ≈ 8 | Three-bond coupling to fluorine. |

| C4 | ~ 130 | d | ³JC-F ≈ 8 | Three-bond coupling to fluorine. |

| C3 | ~ 116 | d | ²JC-F ≈ 22 | This carbon is ortho to the fluorine, resulting in a significant two-bond coupling. |

| C5 | ~ 125 | s | ⁴JC-F ≈ 0 | Four-bond coupling is typically negligible or very small. |

| C7 (CH₂) | ~ 50 | d | ³JC-F ≈ 5 | The benzylic carbon will show a small three-bond coupling to the fluorine. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

Objective: To obtain ¹H and ¹³C{¹H} NMR spectra for structural confirmation.

Materials & Instrumentation:

-

This compound sample (~10-20 mg)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Accurately weigh approximately 15 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Typical parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024 or more scans (as ¹³C has low natural abundance).

-

-

Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ 39.52 ppm). Integrate the ¹H signals and pick peaks for both spectra.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the spectrum will be dominated by absorptions from the N-H bonds of the hydrazinium ion and vibrations from the aromatic ring.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3200 - 2600 | Strong, Broad | N-H stretching (NH₂ and NH₃⁺) | The protonated amine salt gives rise to a very broad and strong absorption in this region, often with multiple sub-peaks.[3] |

| 1610 - 1580 | Medium | N-H bending | Bending vibrations of the NH₂ and NH₃⁺ groups. |

| 1500 - 1450 | Medium-Strong | C=C aromatic stretching | Characteristic stretching vibrations of the benzene ring. |

| ~1220 | Strong | C-F stretching | The C-F bond stretch is typically a strong and sharp absorption. |

| 760 - 740 | Strong | C-H out-of-plane bending | A strong band in this region is characteristic of ortho-disubstitution on a benzene ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[4][5]

Objective: To obtain an IR spectrum to identify key functional groups.

Materials & Instrumentation:

-

This compound sample (a few mg)

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and wipes.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean.[6] Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[7]

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.[7]

-

Apply Pressure: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.[4]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft wipe dampened with isopropanol.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a salt like this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[8][9]

Predicted Mass Spectrum (ESI-Positive Mode)

In ESI positive ion mode, we expect to observe the protonated molecular ion of the free base, [M+H]⁺. The chloride ion will not be observed.

-

Molecular Formula (Free Base): C₇H₉FN₂

-

Exact Mass (Free Base): 140.0750 u

-

Predicted [M+H]⁺: m/z 141.0828

The primary fragmentation pathway for protonated benzylamines often involves the loss of ammonia (NH₃).[10][11][12] This would lead to the formation of a 2-fluorobenzyl cation.

-

[M+H - NH₃]⁺: m/z 124.0451 (C₇H₆F⁺)

A subsequent characteristic fragment would be the tropylium ion or related structures, though the 2-fluorobenzyl cation is expected to be a major fragment.[13][14]

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS

Objective: To determine the mass of the molecular ion and observe characteristic fragmentation.

Materials & Instrumentation:

-

This compound sample (~1 mg)

-

HPLC-grade methanol or acetonitrile/water mixture

-

Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high resolution).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (MS1 Scan): Acquire a full scan mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.[8]

-

Tandem MS Acquisition (MS/MS): If fragmentation analysis is desired, perform a product ion scan. Isolate the precursor ion (m/z 141.08) in the first mass analyzer and apply collision energy (Collision-Induced Dissociation, CID) to induce fragmentation.[8] Scan the second mass analyzer to detect the resulting fragment ions.

Summary and Integrated Analysis

The structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques:

-

NMR provides the definitive carbon-hydrogen framework, confirming the connectivity of the benzyl group and the aromatic substitution pattern through chemical shifts and C-F coupling constants.

-

IR confirms the presence of key functional groups, most notably the broad N-H stretches of the hydrazinium hydrochloride salt and the C-F bond.

-

MS confirms the molecular weight of the free base via the [M+H]⁺ ion and provides further structural support through predictable fragmentation patterns, such as the loss of ammonia.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the target compound, meeting the rigorous standards required in research and drug development.

References

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(10), 1057-1067. [Link]

-

Gao, H., Li, Y., & Yang, B. (2008). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 19(7), 1043-1048. [Link]

-

Gao, H., Li, Y., & Yang, B. (2008). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Bell, N. A. (1968). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic, 759-761. [Link]

-

Hofmann, M., & Stroobant, V. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 381-401. [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Course Hero. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. University of Ottawa. [Link]

-

Sharma, K., & Singh, R. V. (2011). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Oriental Journal of Chemistry, 27(4), 1481. [Link]

Sources

- 1. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. agilent.com [agilent.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 12. researchgate.net [researchgate.net]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchwith.stevens.edu [researchwith.stevens.edu]

1H NMR spectrum of (2-Fluorobenzyl)hydrazine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Fluorobenzyl)hydrazine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₁₀ClFN₂). As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization is paramount.[1][2] This document delves into the theoretical underpinnings of the spectrum, provides a detailed experimental protocol for its acquisition, and offers an expert interpretation of the spectral data. The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular structure elucidation.

Introduction: The Significance of this compound